molecular formula C22H26N4O4S B2369648 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide CAS No. 688356-37-8

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide

Cat. No. B2369648
CAS RN: 688356-37-8
M. Wt: 442.53
InChI Key: YSAWKNWMQYYRBN-UHFFFAOYSA-N
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Description

The compound “2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide” belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .

Scientific Research Applications

Structural and Synthesis Research

Research on similar chemical structures, such as quinazoline and acetamide derivatives, has demonstrated their significance in structural chemistry and their potential in creating novel compounds with specific properties. For instance, studies on amide-containing isoquinoline derivatives and their structural aspects have led to insights into gel formation and crystalline salt production upon treatment with various acids, showcasing their potential in materials science (Karmakar, Sarma, & Baruah, 2007). Furthermore, synthesis efforts have yielded compounds like 2-methoxy-N-(3-{4-[3-methyl-4-(6-methyl-pyridine-3-yloxy)phenylamino]quinazolin-6-yl}-E-allyl)acetamide with antitumor properties, demonstrating the therapeutic potential of such chemical structures (Bang-guo, 2008).

Antimicrobial and Antitubercular Activity

Compounds with a basis in quinazoline and acetamide frameworks have been explored for their antimicrobial and antitubercular activities. For example, 2-(Quinolin-4-yloxy)acetamides have shown potent in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their potential as antitubercular agents. These compounds also demonstrated safety in cellular toxicity assays and efficacy in infected macrophages, suggesting their viability as drug candidates for tuberculosis treatment (Pissinate et al., 2016).

Potential in Cancer Therapy

Quinazoline derivatives have been actively researched for their anticancer capabilities. The synthetic method for the antitumor compound CP724,714, a related structure, emphasizes the medicinal chemistry efforts towards developing quinazoline-based therapeutics with high purity and yield for oncology applications (Bang-guo, 2008). This underlines the broader potential of such compounds in cancer treatment, given their modifiable structures for enhancing efficacy and reducing toxicity.

Future Directions

The study of quinazoline derivatives is a very active area of research, due to their wide range of biological activities . Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, studying its mechanism of action, and assessing its safety and potential applications in medicine or other fields.

properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-28-10-6-9-23-20(27)14-31-22-25-19-8-5-4-7-18(19)21(26-22)24-15-11-16(29-2)13-17(12-15)30-3/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3,(H,23,27)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAWKNWMQYYRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide

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